4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
The compound "4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives was achieved through a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate substitutions on the benzamide and pyrimidine moieties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic and analytical techniques. For example, the characterization of two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide was performed using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques can provide detailed information about the molecular conformation, stability, and polymorphism of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involved cyclization and nucleophilic substitution reactions . Similarly, the compound "4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide" may also participate in reactions typical for benzamides, such as nucleophilic acyl substitution or reactions with electrophiles at the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the two polymorphs of TKS159 showed different thermal behaviors, with form alpha being thermodynamically more stable than form beta . The presence of different substituents can also affect the hydrogen bonding potential and overall molecular geometry, which in turn can influence the compound's properties.
Scientific Research Applications
Antiviral Applications
Research on pyrimidine derivatives, similar in structure to the compound , has shown potential antiviral activities. For instance, Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with significant inhibitory activity against retroviruses, demonstrating the potential of such compounds in antiviral therapy Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.
Antimicrobial Applications
The structural motifs found in pyrimidine derivatives have also been associated with antimicrobial properties. A study by Vijaya Laxmi et al. (2019) on substituted benzamide derivatives, including pyrimidine moieties, revealed significant antibacterial and antifungal activities, suggesting the relevance of such compounds in developing new antimicrobial agents Vijaya Laxmi, Ravi, & Nath, 2019.
Anticancer Applications
Compounds featuring a pyrimidine core have been investigated for their anticancer potential. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, demonstrating anticancer activities through 5-lipoxygenase inhibition, highlighting the therapeutic potential of pyrimidine-based compounds in cancer treatment Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Neuroleptic Applications
In the realm of neurology, benzamide derivatives, similar in structure to the compound of interest, have been explored for their potential neuroleptic activity. A study by Iwanami et al. (1981) on benzamides of N,N-disubstituted ethylenediamines, including pyrimidine derivatives, found a good correlation between structure and neuroleptic activity, suggesting possible applications in treating psychosis Iwanami, Takashima, Hirata, Hasegawa, Usuda, 1981.
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Future Directions
No specific future directions or applications for this compound were found.
Please note that this is a very specific and technical query, and the available information might be limited. For a more comprehensive analysis, you might want to consult scientific literature or a specialist in this field.
properties
IUPAC Name |
4-ethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-18-11-5-15(6-12-18)21(26)25-17-9-7-16(8-10-17)24-19-13-20(27-3)23-14(2)22-19/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXOBQXEJSOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide |
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